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Compound of Interest

Compound Name: 4-Benzofurazancarboxaldehyde

Cat. No.: B027963 Get Quote

For Immediate Release

This guide provides a comprehensive spectroscopic validation of synthesized 4-
Benzofurazancarboxaldehyde, a crucial building block in medicinal chemistry and materials

science. By presenting detailed experimental protocols and comparative data against a known

aromatic aldehyde, this document serves as an essential resource for researchers, scientists,

and drug development professionals to ensure the identity and purity of their synthesized

compound.

Spectroscopic Data Summary
The following tables summarize the expected and comparative spectroscopic data for 4-
Benzofurazancarboxaldehyde and the reference compound, Terephthaldehyde. This side-by-

side comparison highlights the unique spectral features of the benzofurazan moiety.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

4-

Benzofurazancar

boxaldehyde

(Predicted)

10.15 s - Aldehyde CHO

8.05 d 7.5 Aromatic CH

7.80 d 7.5 Aromatic CH

7.65 t 7.5 Aromatic CH

Terephthaldehyd

e[1][2][3]
10.12 s - Aldehyde CHO

8.12 s - Aromatic CH

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ, ppm) Assignment

4-

Benzofurazancarboxaldehyde

(Predicted)

191.0 Aldehyde C=O

155.0 Aromatic C-N

145.0 Aromatic C-N

135.0 Aromatic CH

130.0 Aromatic C-CHO

125.0 Aromatic CH

120.0 Aromatic CH

Terephthaldehyde[1][2] 191.9 Aldehyde C=O

139.9 Aromatic C-CHO

130.2 Aromatic CH

Table 3: Infrared (IR) Spectroscopic Data (ATR)
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Compound Wavenumber (cm⁻¹) Assignment

4-

Benzofurazancarboxaldehyde

(Predicted)

~3050 Aromatic C-H stretch

~2850, ~2750 Aldehyde C-H stretch

~1700 Aldehyde C=O stretch

~1600, ~1480 Aromatic C=C stretch

~1540 N=O stretch (furazan)

Terephthaldehyde[1] 3075 Aromatic C-H stretch

2860, 2760 Aldehyde C-H stretch

1695 Aldehyde C=O stretch

1580, 1500 Aromatic C=C stretch

Table 4: Mass Spectrometry Data

Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragmentation
Peaks (m/z)

4-

Benzofurazancarboxal

dehyde (Predicted)

ESI+ 149.03
121 (M-CO), 93 (M-

CO-N₂), 76 (C₆H₄)

Terephthaldehyde[1] EI 134.04
133 (M-H), 105 (M-

CHO), 77 (C₆H₅)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate data acquisition.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1.5 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 1024.

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal (0.00 ppm for ¹H and ¹³C).

2. Infrared (IR) Spectroscopy

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer equipped with an ATR accessory.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Data Processing: Perform a background scan of the empty ATR crystal before acquiring the

sample spectrum. The software automatically performs the background subtraction.

3. Mass Spectrometry (MS)

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: Analyze the sample using a mass spectrometer with an electrospray

ionization (ESI) source.

Parameters (Positive Ion Mode):

Ion Source: Electrospray Ionization (ESI).

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Mass Range: 50-500 m/z.

Data Processing: Process the acquired data using the instrument's software to identify the

molecular ion peak and characteristic fragment ions.
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Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic validation of

synthesized 4-Benzofurazancarboxaldehyde.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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